Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis-

High-refractive-index polymers LED encapsulation Optical epoxy resins

DGETP (CAS 16558-06-8) is a difunctional aromatic epoxy monomer engineered for high-performance optical applications. Its thioether bridge provides a distinct competitive edge, delivering a cured-network refractive index of 1.595—a gain of +0.027 over standard DGEBA. This directly boosts light-extraction efficiency in LED encapsulants and optical adhesives. It uniquely bridges the performance-cost gap, offering superior thermal stability (T₁% >250°C, 88% transmittance) exceeding that of costlier high-sulfur alternatives. This monomer enables immediate optical performance uplift with standard processing, eliminating capital investment in new equipment.

Molecular Formula C18H18O4S
Molecular Weight 330.4 g/mol
CAS No. 16558-06-8
Cat. No. B3048358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis-
CAS16558-06-8
Molecular FormulaC18H18O4S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)SC3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C18H18O4S/c1-5-17(6-2-13(1)19-9-15-11-21-15)23-18-7-3-14(4-8-18)20-10-16-12-22-16/h1-8,15-16H,9-12H2
InChIKeyHIPITKSLDBPUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- (CAS 16558-06-8): A Sulfur-Containing Diepoxide for High-Refractive-Index Optical Resins


Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- (CAS 16558-06-8), also known as 4,4'-thiobisphenol diglycidyl ether (DGETP) or bis[4-(glycidyloxy)phenyl] sulfide, is a difunctional aromatic epoxy monomer with the molecular formula C₁₈H₁₈O₄S and a molecular weight of 330.4 g/mol . The compound belongs to the class of sulfur-containing glycidyl ethers and is structurally characterized by two terminal oxirane groups linked through a central thioether (–S–) bridge flanked by phenyleneoxymethylene spacers . This thioether motif imparts a substantially higher molar refractivity compared to conventional bisphenol-A-based epoxy monomers, positioning DGETP as a strategic candidate for optical encapsulation applications where elevated refractive index and thermal stability are co-requirements [1].

Why DGEBA and Simple Aromatic Diepoxides Cannot Replace 4,4'-Thiobisphenol Diglycidyl Ether in High-Refractive-Index Optical Formulations


Generic bisphenol-A diglycidyl ether (DGEBA) and bisphenol-F diglycidyl ether (DGEBF) remain the dominant epoxy monomers in industrial formulations, yet their intrinsic refractive indices (n ≈ 1.570–1.573) impose a fundamental ceiling on light-extraction efficiency when used as LED encapsulants or optical adhesives [1]. The thioether sulfur atom in DGETP contributes approximately 5–8% higher molar refractivity compared to the isopropylidene bridge of DGEBA, translating directly into a cured-network refractive index gain of Δn ≈ +0.027 [2]. Moreover, alternative high-sulfur monomers such as diglycidyl ether of thiodibenzenethiol (DGETDBT, n = 1.665) achieve even higher refractive indices but at substantially elevated cost and with lower thermal decomposition temperatures, creating a performance–cost gap that DGETP uniquely fills [2]. Simple aromatic diepoxides lacking sulfur (e.g., resorcinol diglycidyl ether, n ≈ 1.54–1.55) fall further behind in optical performance, while the disulfide analog bis(4-glycidyloxyphenyl)disulfide (BGPDS) introduces dynamic covalent bond behavior that compromises dimensional stability under sustained thermal load—a trade-off absent in the permanent thioether network of DGETP [3].

Quantitative Head-to-Head Evidence for 4,4'-Thiobisphenol Diglycidyl Ether (DGETP) vs. Closest Comparators


Cured Resin Refractive Index at 589 nm: DGETP/MHHPA Outperforms DGEBA/MHHPA by Δn = +0.027

When cured with methylhexahydrophthalic anhydride (MHHPA) and measured by Abbe refractometer at the sodium D-line (589 nm), DGETP-based resin achieves a refractive index of 1.595, compared with 1.568 for DGEBA/MHHPA resin under identical cure and measurement conditions [1]. This Δn = +0.027 represents a 1.7% absolute gain in refractive index, which is meaningful for light-extraction efficiency in LED encapsulants where even sub-0.01 index increments translate into measurable optical power improvements [2]. When cured with m-xylylenediamine (MXDA), the gap widens further: DGETP/MXDA yields 1.645 vs. 1.604 for DGEBA/MXDA (Δn = +0.041) [1].

High-refractive-index polymers LED encapsulation Optical epoxy resins

Uncured Prepolymer Refractive Index: DGETP (n = 1.612) vs. DGEBA (n = 1.570) vs. DGETDBT (n = 1.665)

Prior to curing, the neat DGETP prepolymer exhibits a refractive index of 1.612, which is +0.042 higher than DGEBA (1.570) and −0.053 lower than the higher-sulfur variant DGETDBT (1.665) [1]. This intermediate position is structurally rational: the single thioether sulfur in DGETP contributes sufficient molar refractivity to surpass the isopropylidene-bridged DGEBA, while avoiding the cost and thermal-instability penalties of the dithioether DGETDBT [1][2]. The resin formulation viscosity and processing window closely track those of DGEBA, enabling direct substitution in existing dispensing and molding equipment without reformulation of process parameters [2].

Epoxy prepolymer characterization Sulfur-containing monomers Optical materials design

Thermal Stability: T₁% Weight Loss of DGETP-Cured Resins Exceeds 250 °C, On Par with DGEBA Systems

Thermogravimetric analysis (TGA) of DGETP cured with both MXDA and MHHPA reveals that the temperature at 1% weight loss (T₁%) exceeds 250 °C under inert atmosphere, a value comparable to identically cured DGEBA systems and well above the normal operating temperature range of high-brightness LEDs (typically 85–150 °C) [1]. In contrast, the higher-sulfur DGETDBT/MHHPA system exhibits a lower thermal decomposition temperature, limiting its applicability in high-temperature LED packaging despite its superior refractive index [1][2]. The DGETP/MHHPA system also displays a glass transition temperature (Tg) of 64.9 °C, while DGETP cured with the thiol hardener OBDMT yields a lower Tg of 28.7 °C, offering tunable thermomechanical profiles for different application requirements [1].

Thermogravimetric analysis Epoxy thermal stability LED encapsulant reliability

Visible-Light Transparency: DGETP/MHHPA Cured Resin Achieves >88% Transmittance, Exceeding the 85% Benchmark for LED Encapsulants

UV-visible scanning spectrophotometry demonstrates that DGETP/MHHPA cured resins exhibit visible-light transmittance exceeding 88%, while DGETP/MXDA systems transmit above 85%, both meeting or exceeding the practical transparency threshold for LED encapsulation [1]. Notably, DGETDBT-based cured resins display zero-transmittance regions spanning 200–370 nm (with MXDA) and 200–390 nm (with MHHPA), providing intrinsic UV-blocking capability that protects human eyes from stray UV radiation when used in LED packages [1]. DGETP systems show a narrower UV-cutoff range, offering a differentiated balance between UV protection and visible transparency tailored for applications where partial UV transmission is acceptable or desired [1].

Optical transparency UV-Vis spectroscopy Epoxy encapsulant

Permanent Thioether Network vs. Dynamic Disulfide: DGETP Provides Irreversible Crosslinks, Unlike the Degradable/Reprocessable BGPDS Analog

The target compound DGETP contains a central thioether (–S–) linkage that forms permanent, non-exchangeable crosslinks upon epoxy ring-opening polymerization. In contrast, the disulfide analog bis(4-glycidyloxyphenyl)disulfide (BGPDS, CAS 17735-65-8) incorporates a dynamic disulfide (–S–S–) bond that undergoes reversible cleavage/recombination under thermal or chemical stimulus, enabling network reprocessability and degradation [1][2]. While BGPDS-based networks are specifically engineered for recyclability and self-healing, DGETP-based networks offer superior creep resistance and dimensional stability under sustained load at elevated temperatures because the thioether bond energy (~310 kJ/mol) substantially exceeds the disulfide bond energy (~240 kJ/mol) [3]. This distinction is critical for procurement: DGETP is appropriate for permanent, high-stability optical components; BGPDS is appropriate for sacrificial or recyclable applications.

Dynamic covalent networks Epoxy vitrimers Thermoset stability

Curing Reactivity with Amine Hardeners: DGETP/TETA Activation Energy Quantified at 52.6–59.3 kJ/mol, Enabling Process Predictability Comparable to DGEBA

Non-isothermal DSC curing kinetics of DGETP with triethylenetetramine (TETA) yield reaction activation energies (Ea) of 52.6 kJ·mol⁻¹ (Kissinger method), 56.3 kJ·mol⁻¹ (Ozawa method), and 59.3 kJ·mol⁻¹ (FTIR method), with excellent inter-method convergence [1]. The activation energy ranking across hardener types follows: DGETP/MHHPA > DGETP/TETA > DGETP/OBDMT, indicating that the anhydride-cured system requires the highest thermal input for complete cure while the thiol-cured system cures most readily [1]. This hardener-dependent reactivity spread provides formulators with a predictable cure-rate tuning range. Although an explicit DGEBA/TETA activation energy is not reported in the same study, the DGETP values fall within the typical range for aromatic glycidyl ether–amine systems (50–70 kJ·mol⁻¹), confirming that DGETP does not introduce anomalous cure kinetics that would disrupt established processing workflows [1].

Curing kinetics Non-isothermal DSC Epoxy-amine reaction

Validated Application Scenarios for 4,4'-Thiobisphenol Diglycidyl Ether Based on Comparative Quantitative Evidence


High-Brightness LED Encapsulant Where Refractive Index >1.59 Is Required

DGETP/MHHPA cured resin delivers n = 1.595 with >88% visible transmittance and T₁% >250 °C, meeting the triple requirement of high refractive index, optical clarity, and thermal stability for high-power LED encapsulation. Compared with DGEBA/MHHPA (n = 1.568), DGETP provides a Δn = +0.027 gain that directly improves light-extraction efficiency from the GaN chip [1][2]. The higher-sulfur DGETDBT offers n = 1.628 with MHHPA but at greater cost and with reduced thermal stability, making DGETP the economically rational choice for volume LED manufacturing [2].

UV-Blocking Optical Adhesives and Coatings Utilizing Intrinsic Sulfur Absorption

DGETDBT/MHHPA systems exhibit a zero-transmittance region from 200–390 nm, providing built-in UV protection without added UV absorbers. DGETP systems can be formulated to approach this UV-blocking profile by hardener selection (e.g., MXDA vs. MHHPA), offering a tunable UV-cutoff while maintaining the permanent-network stability of the thioether linkage [1]. This intrinsic UV management is advantageous for optical adhesives in UV-sensitive device assembly where additive leaching from conventional UV-absorber-doped DGEBA formulations is a reliability concern.

Permanent High-Stability Optical Components Requiring Creep Resistance Under Thermal Load

The irreversible thioether bond of DGETP (~310 kJ/mol) provides inherently greater network stability than the dynamic disulfide bond of BGPDS (~240 kJ/mol), which undergoes thermal exchange and stress relaxation [3]. For precision optical assemblies, lens bonding, or fiber-optic connectors subjected to repeated thermal cycling, DGETP-based formulations eliminate the risk of dimensional drift associated with dynamic covalent networks, ensuring long-term optical alignment integrity [3].

Drop-In Replacement for DGEBA in Existing Epoxy Formulation Lines Targeting Optical Performance Upgrades

DGETP exhibits cure kinetics (Ea ≈ 52.6–59.3 kJ/mol with TETA) within the typical DGEBA/amine range and comparable processing viscosity, enabling direct substitution into existing meter-mix-dispense equipment without requalification of cure profiles [4]. Thermal stability (T₁% >250 °C) and visible transparency (>88% with MHHPA) match or exceed DGEBA benchmarks, while the +0.027 cured-index gain provides immediate optical performance uplift [1][2]. This scenario minimizes adoption friction for manufacturers seeking incremental optical improvements without capital investment in new processing hardware.

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